The synthesis of 5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is achieved through a multi-step reaction sequence. The process begins with 10-hydrazinoacetylphenothiazine, which undergoes a series of transformations. First, it is converted to N-10-acetyl amino phenothiazine-N-phenyl thiourea. This intermediate is then reacted with aryl aldehydes to yield the target compound, 5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. []
While 5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has demonstrated promising antidepressant activity, [] the specific mechanism of action through which this effect is achieved is not elaborated upon in the provided abstracts. Further research is needed to elucidate the precise molecular interactions responsible for its pharmacological effects.
Studies have investigated the potential antidepressant effects of 5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Notably, certain derivatives exhibited activity surpassing that of the tricyclic antidepressant imipramine, a commonly used medication for depression. Importantly, these derivatives demonstrated a lack of toxicity in preliminary tests. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3